

Radafaxine Hydrochloride pharmacokinetics and pharmacodynamics for researchers

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Compound of Interest

Compound Name: Radafaxine Hydrochloride

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Radafaxine Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **Radafaxine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Radafaxine Hydrochloride (developmental code name GW353162) is an investigational compound that was under development by GlaxoSmithKline.[1] It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was explored for a variety of indications, including major depressive disorder and restless legs syndrome, though its development was ultimately discontinued.[1] This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on Radafaxine for the scientific community.

Pharmacodynamics

Mechanism of Action

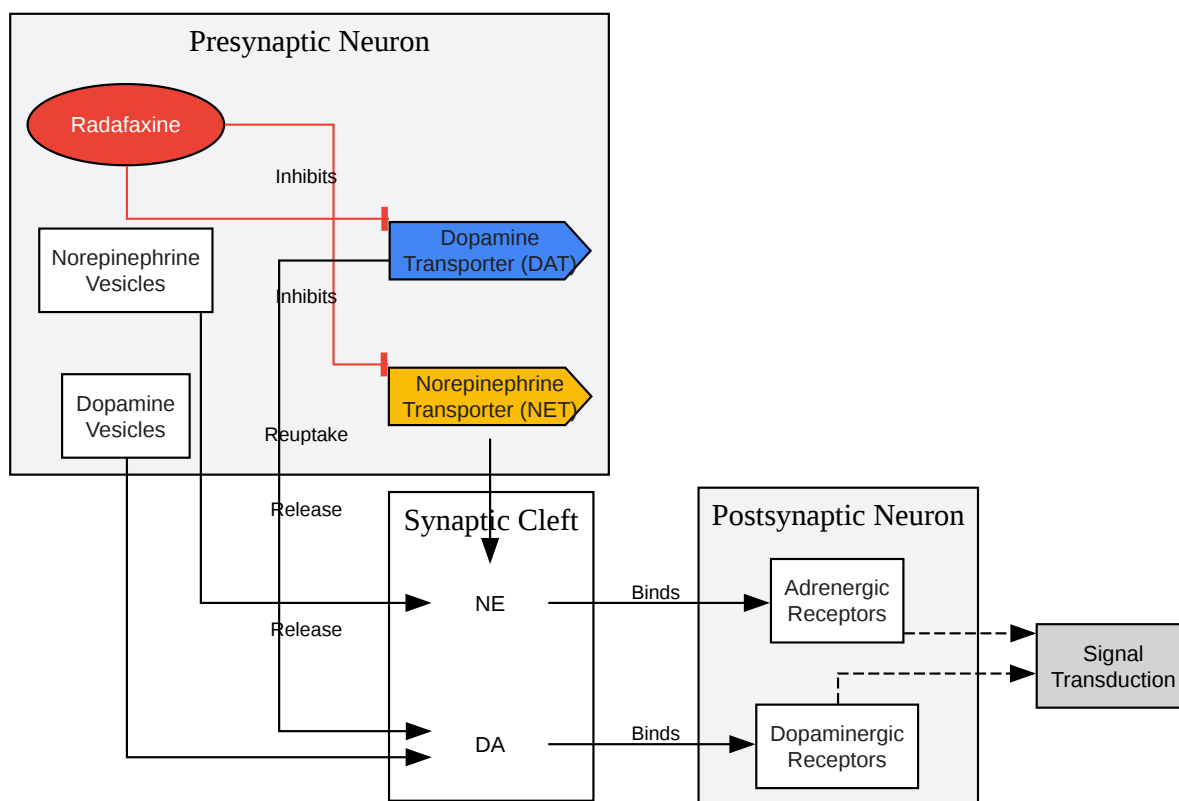
Radafaxine is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of norepinephrine and dopamine.[2][3] This dual mechanism of action is central to its pharmacological effects. Cryogenic electron microscopy studies have provided insights into its interaction with the human norepinephrine transporter (hNET), revealing that Radafaxine occupies the substrate-

binding site, which may block the structural transition of hNET required for norepinephrine reuptake.[4]

Compared to its parent compound, bupropion, radafaxine demonstrates a different selectivity profile. It has a higher potency for inhibiting norepinephrine reuptake and a comparatively lower efficacy for blocking dopamine reuptake.[1] Specifically, radafaxine has been reported to have approximately 392% of the efficacy of bupropion in blocking norepinephrine reuptake and about 70% of the efficacy in blocking dopamine reuptake.[1] This increased potency on the norepinephrine system was hypothesized by GlaxoSmithKline to contribute to potential effects on pain and fatigue.[1]

Signaling Pathway

The primary signaling pathway affected by Radafaxine involves the modulation of monoaminergic neurotransmission in the central nervous system. By blocking NET and DAT, Radafaxine enhances the availability of norepinephrine and dopamine in the synaptic cleft, thereby increasing the activation of postsynaptic adrenergic and dopaminergic receptors.



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Figure 1: Mechanism of action of Radafaxine at the synapse.

Pharmacokinetics

Comprehensive pharmacokinetic data for **Radafaxine Hydrochloride** in humans is limited due to its discontinued development. The available information is summarized below.

Absorption and Distribution

Following oral administration, Radafaxine is absorbed, with peak plasma concentrations observed between 4 to 8 hours post-dose in a human study.^[5] Specific details regarding bioavailability, volume of distribution, and plasma protein binding have not been widely published.

Metabolism and Excretion

Radafaxine is a major and potent metabolite of bupropion.[1][6] Further details on the metabolic pathways and excretion of Radafaxine are not readily available in the public domain.

Quantitative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters for Radafaxine. It is important to note that much of the standard pharmacokinetic data is not available.

Parameter	Value	Species	Notes
Tmax (Time to Peak Plasma Concentration)	4 - 8 hours	Human	Following a single 40 mg oral dose.[5]
Cmax (Maximum Plasma Concentration)	Data Not Available	-	-
AUC (Area Under the Curve)	Data Not Available	-	-
Half-life ($t_{1/2}$)	Data Not Available	-	-
Clearance (CL)	Data Not Available	-	-
Volume of Distribution (Vd)	Data Not Available	-	-
Protein Binding	Data Not Available	-	-

Dopamine Transporter (DAT) Occupancy

A key human study utilizing Positron Emission Tomography (PET) with [11C]cocaine provided valuable insights into the pharmacokinetics of Radafaxine's action at the dopamine transporter.

Time Post-Dose (40 mg p.o.)	Mean DAT Blockade (%)
1 hour	11% ^[5]
4 hours (Peak)	22% ^[5]
8 hours	17% ^[5]
24 hours	15% ^[5]

These findings indicate a slow onset to peak DAT blockade and a prolonged duration of action at the transporter.^[5] The relatively low level of peak blockade at a 40 mg dose suggests that higher doses would be necessary to achieve the >50% DAT occupancy that is often associated with the reinforcing effects of other DAT inhibitors.^[5] This, combined with the slow kinetics, led the study authors to predict a low abuse potential for Radafaxine.^[5]

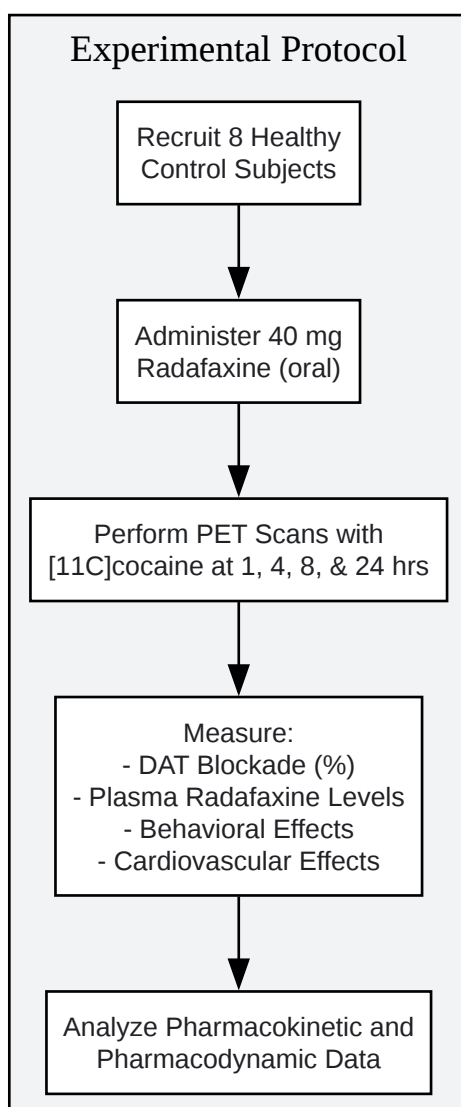
Experimental Protocols

Detailed experimental protocols for the key studies on Radafaxine are not fully available. Below is a summarized methodology for the human PET study based on the published abstract.

Human Dopamine Transporter Occupancy Study (Volkow et al.)

- Objective: To measure the potency and kinetics of DAT blockade by Radafaxine in the human brain.^[5]
- Methodology:
 - Participants: Eight healthy control subjects.^[5]
 - Drug Administration: A single oral dose of 40 mg of Radafaxine was administered.^[5]
 - Imaging Technique: Positron Emission Tomography (PET) was used to measure DAT occupancy.^[5]
 - Radiotracer: [11C]cocaine was used as the radioligand for the DAT.^[5]

- Scanning Schedule: PET scans were performed at 1, 4, 8, and 24 hours post-radafaxine administration to estimate DAT blockade at these time points.[5]
- Parallel Measurements: Plasma pharmacokinetics of Radafaxine, as well as behavioral and cardiovascular effects, were measured concurrently.[5]



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Figure 2: Simplified workflow for the human PET study of Radafaxine.

Conclusion

Radafaxine Hydrochloride is a norepinephrine-dopamine reuptake inhibitor with a greater potency for the norepinephrine transporter. The limited available data from human studies indicate a slow onset and long duration of action at the dopamine transporter, with a peak blockade of 22% at 4 hours following a 40 mg oral dose.[5] While this information is valuable, a comprehensive understanding of Radafaxine's pharmacokinetic profile is hampered by the lack of publicly available data on key parameters such as C_{max}, half-life, and protein binding. The discontinuation of its clinical development has likely contributed to this scarcity of information. This guide serves to consolidate the known scientific data for the research community.

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